molecular formula C6H12ClN3 B4383625 (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B4383625
M. Wt: 161.63 g/mol
InChI Key: UKPONWNVVQFSIT-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole-derived amine salt featuring a 1,5-dimethyl-substituted pyrazole ring with a methanamine group at the 3-position, protonated as a hydrochloride salt. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural tunability . weight: 276.99) and 1-(1-isobutyl-1H-pyrazol-3-yl)methanamine hydrochloride (discontinued, per ) highlight its structural framework . The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmacological applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-3-6(4-7)8-9(5)2;/h3H,4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPONWNVVQFSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride can be achieved through various synthetic routes. One common method involves the alkylation of 1,5-dimethylpyrazole using dimethyl sulfate in an alkaline medium. This reaction typically occurs in a 20% aqueous solution of sodium hydroxide at 70°C, yielding a mixture of isomers, including 1,3-dimethylpyrazole and 1,5-dimethylpyrazole .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance yield and selectivity. specific industrial methods for this compound are not widely documented.

Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce various N-substituted pyrazole derivatives .

Scientific Research Applications

Overview

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative with significant potential in various scientific and pharmaceutical applications. Its unique chemical structure allows it to function as a versatile building block in organic synthesis and drug development. This article explores its applications in scientific research, particularly focusing on its role in drug design, biological activity, and therapeutic potential.

Drug Design and Development

The compound has been identified as a promising candidate in the development of new pharmaceuticals, particularly for anti-inflammatory and anticancer therapies. Pyrazole derivatives have shown significant activity against various cancer cell lines, making them valuable in cancer research .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTarget Cell LinesIC50 (µM)Reference
Compound AMCF7, SF-2683.79
Compound BHep-2, P8153.25
Compound CA3750.49

Research has demonstrated that this compound exhibits various biological activities such as:

  • Anticancer Activity : It has been evaluated against multiple cancer cell lines, showing promising results in inhibiting cell growth.
  • Anti-inflammatory Properties : Studies indicate that pyrazole derivatives can reduce inflammation, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted by Abadi et al. evaluated various pyrazole derivatives for their cytotoxic potential against cancer cell lines such as MCF7 and NCI-H460. The results indicated that certain derivatives exhibited significant cytotoxic effects with low IC50 values, suggesting their potential as effective anticancer agents .

Case Study 2: Inhibition of Inflammation

In another research effort, a series of pyrazole compounds were assessed for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results showed that compounds with electron-donating groups exhibited greater anti-inflammatory activity compared to those with electron-withdrawing groups .

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can act as ligands for metal ions, forming complexes that exhibit catalytic activity in various chemical reactions. These complexes can mimic the activity of metalloenzymes, facilitating oxidation and other transformations .

In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some pyrazole derivatives induce apoptosis in cancer cells by disrupting cell cycle progression .

Comparison with Similar Compounds

The following analysis compares (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthesis.

Structural Comparison
Compound Name Core Structure Substituents Molecular Formula Molecular Weight
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine HCl Pyrazole 1,5-dimethyl; 3-methanamine HCl C7H13N3·HCl ~191.66 (calc.)
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl Thiazole 4-chlorophenyl; 4-methanamine HCl C10H9ClN2S·HCl 261.17
1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine diHCl Pyrazole 4-bromo,1,5-dimethyl; 3-methanamine diHCl C6H10BrN3·2HCl 276.99
1-(1-Isobutyl-1H-pyrazol-3-yl)methanamine HCl Pyrazole 1-isobutyl; 3-methanamine HCl C8H15N3·HCl ~189.69 (calc.)

Key Observations :

  • The pyrazole core is common among analogs, but substituent variations (e.g., bromo, isobutyl, or thiazole rings) significantly alter electronic and steric properties.
  • Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) exhibit higher molecular weights due to sulfur incorporation and aromatic chlorination .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility (HCl salt) Key Functional Groups
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine HCl Not reported Likely water-soluble Pyrazole, amine, methyl
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 268 Moderate (organic) Thiazole, chlorophenyl, amine
1-(1-Isobutyl-1H-pyrazol-3-yl)methanamine HCl Not reported Likely organic-soluble Pyrazole, isobutyl, amine
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide 133–135 Low (organic) Pyrazole, carboxamide, cyano

Key Observations :

  • Hydrochloride salts generally improve water solubility, but bulky substituents (e.g., isobutyl) may reduce it .
  • Thiazole derivatives exhibit higher melting points (e.g., 268°C) compared to pyrazole analogs, likely due to enhanced crystal packing from sulfur’s polarizability .

Biological Activity

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities and applications in pharmaceutical synthesis. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C6H11N3·HCl
  • Molecular Weight : 175.63 g/mol
  • Structure : The compound features a pyrazole ring which is known for its diverse biological activities.

Preliminary studies suggest that this compound may interact with specific biological receptors or enzymes, influencing various biochemical pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

  • Compound : N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide
    • Cell Lines Tested : MCF7, SF-268, NCI-H460
    • GI50 Values : 3.79 µM (MCF7), 12.50 µM (SF-268), 42.30 µM (NCI-H460) .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been explored extensively. A study indicated that certain derivatives exhibited excellent antioxidant activity, suggesting a protective role against oxidative stress .

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes linked to disease processes:

  • Cyclin-dependent Kinase (CDK) inhibition has been noted in related compounds, which can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityResults
Huang et al. (2022)N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideAnticancerGI50 values of 3.79 µM (MCF7)
Inceler et al. (2022)1,3-diarylpyrazole derivativesAnticancerGI50 values of 25.2 ± 3.2 µM (Raji)
Gamal et al. (2022)Newer pyrazole derivativesAnticancerSignificant inhibition against A375 cell line

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Its applications extend beyond pharmaceuticals to agrochemicals due to its biological activity .

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyMethod/InstrumentReference
Melting PointDSC (10°C/min, N₂ atmosphere)
Solubility (H₂O)Shake-flask + UV-Vis
LogP (octanol/water)HPLC retention time analysis

Q. Table 2: Common Contaminants in Synthesis

ContaminantDetection MethodMitigation Strategy
Unreacted pyrazole precursorHPLC-UV (λ=254 nm)Extended reaction time
Hydrolysis byproductsLC-MS (negative ion mode)Anhydrous conditions
Oxidative degradationTGA-MSAntioxidant additives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride
Reactant of Route 2
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride

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